molecular formula C22H21N3O2 B3506444 N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide

Cat. No. B3506444
M. Wt: 359.4 g/mol
InChI Key: ROZOAHTYQFVLTA-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide, also known as CXB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CXB is a benzimidazole derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide selectively inhibits COX-2, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 makes N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide a promising candidate for the treatment of pain and inflammation-related disorders.
Biochemical and Physiological Effects
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide has been found to exhibit unique biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the inflammatory response. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be easily determined through various analytical techniques. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide has some limitations for lab experiments. Its solubility in water is low, making it difficult to administer in aqueous solutions. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide also exhibits poor bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide. One potential direction is to explore its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and administration route for N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide in cancer treatment. Another direction is to investigate the potential of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of these disorders. Finally, further studies are needed to determine the long-term safety and efficacy of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide in humans, as most of the studies to date have been conducted in vitro or in animal models.
Conclusion
In conclusion, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been explored in this paper. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide has the potential to be developed into a novel therapeutic agent for the treatment of pain and inflammation-related disorders, cancer, and neurodegenerative disorders.

Scientific Research Applications

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide has been found to exhibit potential therapeutic applications in various scientific research fields. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide has also been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-22(21-12-15-6-4-5-9-20(15)27-21)24-16-10-11-19-18(13-16)23-14-25(19)17-7-2-1-3-8-17/h4-6,9-14,17H,1-3,7-8H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOAHTYQFVLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-carboxylic acid (1-cyclohexyl-1H-benzoimidazol-5-yl)amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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